molecular formula C18H17FN4O B1442492 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351771-25-9

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B1442492
CAS No.: 1351771-25-9
M. Wt: 324.4 g/mol
InChI Key: JAZNYHUGSMVQAA-UHFFFAOYSA-N
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Description

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a benzyl group substituted with an amino group and a fluoro-methylphenyl group. Due to its unique structure, this compound has garnered interest in various fields of scientific research.

Scientific Research Applications

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amino group can be introduced through a reduction reaction of a nitrobenzyl precursor using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Fluoro-methylphenyl Group Addition: The fluoro-methylphenyl group can be added through a Friedel-Crafts acylation reaction using 4-fluoro-2-methylbenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxide ions or amines under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminobenzyl)-N-(4-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
  • 1-(4-aminobenzyl)-N-(4-bromo-2-methylphenyl)-1H-imidazole-4-carboxamide
  • 1-(4-aminobenzyl)-N-(4-iodo-2-methylphenyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-fluoro-2-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-8-14(19)4-7-16(12)22-18(24)17-10-23(11-21-17)9-13-2-5-15(20)6-3-13/h2-8,10-11H,9,20H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZNYHUGSMVQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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